



Application Notes: INO-1001 in Ischemia/Reperfusion (I/R) Injury Studies

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Compound of Interest		
Compound Name:	INO-1001	
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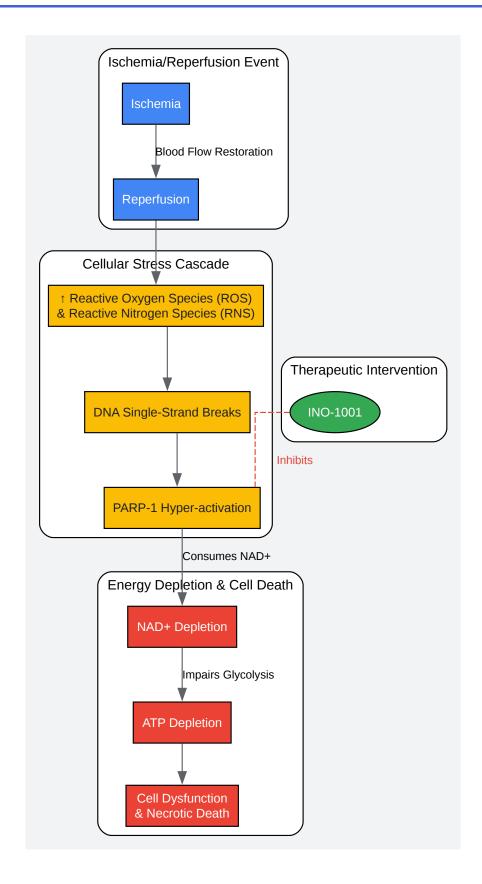
Introduction

INO-1001 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial in cellular processes such as DNA repair and programmed cell death. In the context of ischemia/reperfusion (I/R) injury, the restoration of blood flow after an ischemic event triggers a surge of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to extensive DNA damage.[1][2] This damage hyper-activates PARP-1, a key member of the PARP family. The overactivation of PARP-1 depletes cellular energy stores (NAD+ and ATP), ultimately causing cellular dysfunction and necrotic cell death.[3][4] **INO-1001** offers a therapeutic strategy by blocking this PARP-1 hyper-activation, thereby preserving cellular energy, reducing tissue damage, and improving functional outcomes post-I/R.

Mechanism of Action

During ischemia and subsequent reperfusion, oxidative stress causes single-strand breaks in DNA. PARP-1 detects this damage and initiates repair processes. However, excessive DNA damage leads to PARP-1 overactivation. This process consumes large quantities of NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers, leading to rapid depletion of intracellular NAD+ and ATP pools. This energy crisis culminates in mitochondrial dysfunction and cell death. **INO-1001** competitively inhibits the catalytic activity of PARP-1, preventing the excessive consumption of NAD+ and preserving cellular energetics, thus mitigating the cascade of events that leads to cell death in I/R injury.[3][5][6]





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Caption: Mechanism of INO-1001 in preventing I/R injury.



Quantitative Data Summary

The following tables summarize the quantitative effects of **INO-1001** in various preclinical models of ischemia/reperfusion injury.

Table 1: Effect of INO-1001 on Myocardial Infarct Size

Animal Model	Treatment Protocol	Infarct Size (% of Area at Risk)	Key Finding	Reference
Nondiabetic Rat	INO-1001 given 5 min before ischemia and 1h after reperfusion	Control: ~45%INO-1001: ~25% (P < 0.05)	Significant reduction in infarct size.	[7]
Diabetic Rat	INO-1001 given 5 min before ischemia and 1h after reperfusion	Control: ~55%INO-1001: ~35% (P < 0.05)	Attenuated the larger infarct size seen in diabetic rats.	[7]
Landrace Pig	1 mg/kg INO- 1001 administered upon reperfusion	No significant reduction in infarct size compared to control.	Did not reduce infarct size but improved functional recovery.	[8]

Table 2: Effect of INO-1001 on Cardiac and Hemodynamic Function



Animal Model	Parameter Measured	Treatment Group	Result	Reference
Landrace Pig	Stroke Volume	INO-1001 (1 mg/kg)	Significantly increased during reperfusion vs. control.	[8]
Landrace Pig	Cardiac Index	INO-1001 (1 mg/kg)	Significantly increased during reperfusion vs. control.	[8]
Landrace Pig	Mixed Venous O2 Saturation	INO-1001 (1 mg/kg)	Significantly increased during reperfusion vs. control.	[8]
Porcine (Thoracic Aortic Clamping)	Norepinephrine Requirement	INO-1001 (4 mg/kg total)	Required less norepinephrine support to maintain blood pressure.	[9]
Aging Rat	Myocardial Contractility	INO-1001 (5 mg/kg IV)	Acutely improved left ventricular contractility.	[5][6]
Aging Rat	Endothelial Function	INO-1001 (5 mg/kg IV)	Acutely improved endothelium-dependent vasorelaxation.	[5][6]

Table 3: Effect of INO-1001 on Biochemical Markers



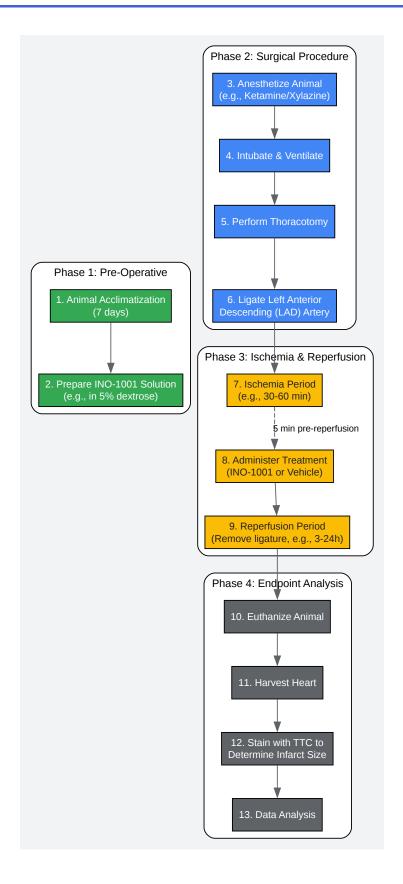
Animal Model	Parameter Measured	Treatment Group	Result	Reference
Mouse (Traumatic Brain Injury)	Brain NAD+ Levels (% of uninjured hemisphere)	Vehicle: 67 ± 7.6%INO-1001 (1.6 mg/kg): 95.8 ± 4.4% (p=0.03)	Preserved brain NAD+ levels 2h post-injury.	[3]
Aging Rat	PAR Staining (Myocardium & Aorta)	INO-1001 (5 mg/kg IV)	Decreased Poly(ADP-ribose) formation, indicating reduced PARP activity.	[5]

Experimental Protocols

This section provides a generalized protocol for inducing myocardial ischemia/reperfusion injury in a rodent model to evaluate the efficacy of **INO-1001**. This protocol synthesizes methodologies described in published studies.[7][8]

Objective: To determine if **INO-1001** reduces myocardial infarct size and preserves cardiac function following a surgically induced myocardial ischemia/reperfusion event.





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Caption: Experimental workflow for an I/R study in a rodent model.



Materials:

- INO-1001
- Vehicle solution (e.g., 5% dextrose or saline)
- Anesthetics (e.g., ketamine, xylazine, isoflurane)
- · Surgical instruments for thoracotomy
- Suture for coronary artery ligation (e.g., 6-0 silk)
- Ventilator
- Triphenyltetrazolium chloride (TTC) for staining
- Evans Blue dye (optional, for delineating area at risk)

Methodology:

- Animal Preparation:
 - Acclimatize male Wistar rats or similar models for at least one week.
 - Anesthetize the animal using an appropriate protocol (e.g., intraperitoneal injection of ketamine/xylazine).
 - Intubate the animal and provide mechanical ventilation with room air supplemented with oxygen.
 - Monitor core body temperature and maintain at 37°C.
- Surgical Procedure (LAD Coronary Artery Occlusion):
 - Perform a left thoracotomy to expose the heart.
 - Carefully open the pericardium.



- Pass a 6-0 silk suture underneath the left anterior descending (LAD) coronary artery near its origin.
- Tie a slipknot to occlude the artery, initiating the ischemic period. Successful occlusion can be confirmed by the development of a pale, cyanotic appearance in the myocardial tissue distal to the suture.
- Ischemia and Treatment Administration:
 - Maintain the ischemic period for a duration relevant to the model (e.g., 30-60 minutes).
 - Prepare the INO-1001 solution for injection. A common dose is 1-5 mg/kg.[5][8]
 - Administer INO-1001 or vehicle via an appropriate route (e.g., intravenous injection into the femoral vein). Administration timing is critical and can be before ischemia, during ischemia, or just before reperfusion. A common protocol is to administer the drug 5-10 minutes before the onset of reperfusion.[7]

Reperfusion:

- After the ischemic period, release the slipknot to allow blood flow to resume to the previously occluded vessel.
- Confirm reperfusion by observing a return of color (hyperemia) to the myocardium.
- Close the chest wall in layers and allow the animal to recover from anesthesia. The reperfusion period typically lasts from 3 to 24 hours.
- Infarct Size Determination:
 - At the end of the reperfusion period, re-anesthetize the animal and euthanize it.
 - Excise the heart quickly.
 - To delineate the non-ischemic versus the ischemic (area at risk) zones, the aorta can be cannulated and the coronary circulation perfused with Evans Blue dye while the LAD is reoccluded. The area at risk will not stain blue.



- Freeze the heart and slice the ventricles into 2-mm thick transverse sections.
- Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue, lacking dehydrogenase enzymes, remains a pale white/yellow color.
- Image the slices and use planimetry software to quantify the area of the infarct, the area at risk, and the total ventricular area. Express the infarct size as a percentage of the area at risk.

Clinical Context: **INO-1001** has been investigated in a Phase II clinical trial for patients with ST-elevation myocardial infarction undergoing percutaneous coronary intervention (NCT00271765).[10][11][12] The primary goal of such clinical studies is to assess the safety and potential efficacy of PARP inhibition in reducing myocardial damage in a human population.[10][12]

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